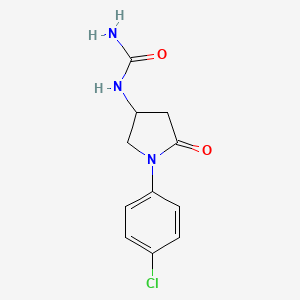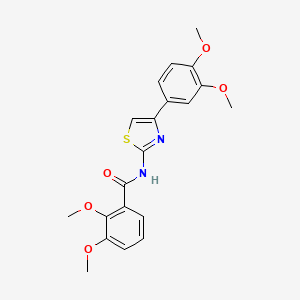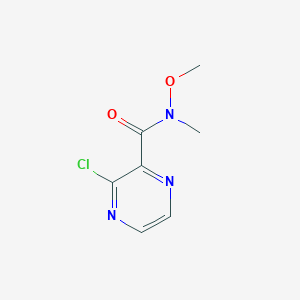
(4-Aminochroman-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, also known as methyl alcohol, is a colorless liquid with a mild alcohol odor. It is used in a wide variety of industrial applications, including as a solvent, antifreeze, and as a feedstock for the production of chemicals such as formaldehyde .
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas, coal, and biomass. The most common method is steam reforming, where methane (the main component of natural gas) is reacted with steam to produce hydrogen and carbon monoxide, which are then reacted to produce methanol .
Molecular Structure Analysis
Methanol has the chemical formula CH3OH. It consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group .
Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to produce formaldehyde, which is an important industrial chemical. It can also be dehydrated to produce dimethyl ether, a potential alternative fuel .
Physical And Chemical Properties Analysis
Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius. It is completely miscible with water and many organic solvents .
Wissenschaftliche Forschungsanwendungen
Electrospun Nanofibers in Direct Methanol Fuel Cells (DMFCs)
Electrospun nanofibers have shown promising results in enhancing the performance of DMFCs . These nanofibers offer a large specific surface area, excellent mechanical properties, and adjustable nanostructures, which are advantageous for DMFCs as they require a stable and conductive catalyst to improve their efficiency. The application of (4-AMINOCHROMAN-4-YL)METHANOL in this context could be in the development of carbon nanofibrous electrocatalysts, which can provide a highly conductive fibrous carbon substrate with many exposed active sites, thereby improving the overall performance of DMFCs.
Anion-Exchange Membranes for Alkaline Fuel Cells
Anion-exchange membranes (AEMs) are crucial for the practical applications of direct methanol alkaline fuel cells, which are known for their fast electrooxidation kinetics and high volumetric energy density . The compound (4-AMINOCHROMAN-4-YL)METHANOL could be used in the synthesis of AEMs, potentially improving their performance by enhancing their ion-exchange capacity and chemical stability.
Biological Applications
4-Aminocoumarin derivatives, which include (4-AMINOCHROMAN-4-YL)METHANOL, have been recognized for their extensive biological applications . These applications range from antiproliferative and antimycobacterial to antibacterial and anticancer activities. The compound’s role in these applications could be as a precursor or an active moiety in the synthesis of pharmaceuticals targeting these biological activities.
Gene Manipulation and Cloning
Plasmid DNA, which is pivotal in gene manipulation and cloning, requires specific preparation sizes depending on the research application . (4-AMINOCHROMAN-4-YL)METHANOL could be involved in the preparation of plasmid DNA, particularly in the miniprep and midiprep stages, where it might play a role in the isolation and purification processes.
Molecular Diagnostics
The compound’s potential use in molecular diagnostics could be linked to its role in PCR amplification, where it may serve as a component in the preparation of template DNA . This would be essential for applications such as gene expression analysis and genotyping.
Transfection Studies
In transfection studies, where researchers introduce foreign nucleic acids into cells, (4-AMINOCHROMAN-4-YL)METHANOL could be used to enhance the efficiency of plasmid DNA transfection into mammalian cells . This would be crucial for studying gene function and protein expression.
Gene Knockout Studies
The compound might be utilized in the generation of knockout constructs for targeted gene disruption experiments . This application is vital for understanding the phenotypic changes that result from specific gene modifications.
Antioxidant and Enzyme Inhibitory Activities
Lastly, (4-AMINOCHROMAN-4-YL)METHANOL could be explored for its antioxidant properties and enzyme inhibitory activities, which are important in the study of metabolic pathways and the development of therapeutic agents .
Wirkmechanismus
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given the complexity of biological systems .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Aminochroman-4-YL)methanol. These factors can include pH, temperature, and the presence of other molecules in the environment. Specific details on how these factors influence the action of (4-aminochroman-4-yl)methanol are currently lacking .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-amino-2,3-dihydrochromen-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-10(7-12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIFHRNZUASICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol | |
CAS RN |
1178618-15-9 |
Source


|
| Record name | (4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

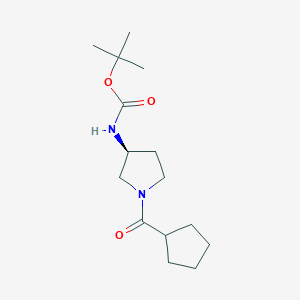
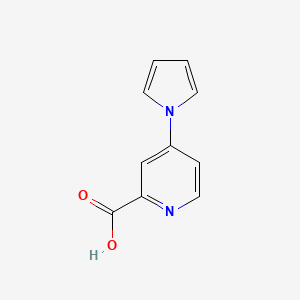
![2-[(Quinazolin-4-yl)amino]acetamide](/img/structure/B2867483.png)
![6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride](/img/structure/B2867485.png)
![ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2867486.png)
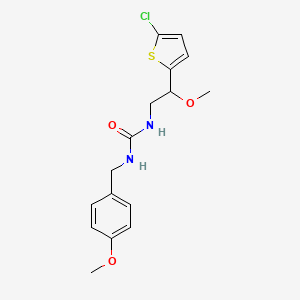

![N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2867494.png)
![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2867496.png)
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2867497.png)
